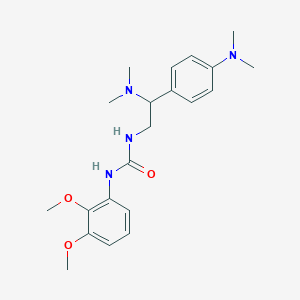

1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea

Description

Key features include:

- Bis(dimethylamino)ethyl chain: Likely improves solubility and introduces cationic character under physiological conditions.

- Symmetrical dimethylamino groups: May influence receptor binding kinetics due to steric and electronic effects.

This compound’s design likely targets receptors or enzymes where urea derivatives are pharmacologically active, such as kinase inhibitors or GPCR modulators. However, specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O3/c1-24(2)16-12-10-15(11-13-16)18(25(3)4)14-22-21(26)23-17-8-7-9-19(27-5)20(17)28-6/h7-13,18H,14H2,1-6H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUZVGHPNKXBEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea, also known by its chemical structure and CAS number 421577-63-1, is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings, including data on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C22H28N4O3

- Molecular Weight : 396.48272 g/mol

- CAS Number : 421577-63-1

- Chemical Structure : The compound features a urea linkage with dimethylamino and methoxyphenyl groups which are critical for its biological activity.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing primarily on its antitumor properties and interactions with specific biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, a study showed that structurally related compounds demonstrated potent activity against various cancer cell lines, suggesting that modifications to the urea structure can enhance efficacy:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Mia PaCa-2 | 0.5 | Inhibition of cell proliferation |

| Compound B | PANC-1 | 0.3 | Induction of apoptosis |

| Compound C | RKO | 0.4 | Disruption of DNA synthesis |

These findings underscore the importance of structural modifications in enhancing biological activity.

The mechanism by which this compound exerts its effects appears to involve modulation of key receptors involved in cancer progression. Notably, it has been shown to interact with the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in various signaling pathways related to tumor growth and survival:

- α7 nAChR Modulation : Compounds that share structural characteristics with our target compound have been identified as positive allosteric modulators of α7 nAChRs. This interaction may lead to enhanced neuronal signaling and potential therapeutic effects in neurodegenerative diseases and cancer.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the dimethylamino group and the phenyl ring significantly affect the compound's potency:

- Dimethylamino Substitution : Variations in the alkyl groups attached to the dimethylamino moiety can lead to substantial changes in biological activity.

- Phenyl Ring Modifications : The presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve cellular uptake.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving a closely related compound demonstrated a reduction in tumor size in patients with advanced pancreatic cancer.

- Case Study 2 : Preclinical models showed that administration of the compound resulted in significant inhibition of tumor growth in xenograft models.

Comparison with Similar Compounds

Structural Analogues from Evidence

Compound 1 : 1-(3-Chlorophenyl)-3-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}urea

- Key Differences: Substituents: Replaces dimethylamino groups with pyrimidinyl and ethylphenyl groups. Electronic Effects: Chlorophenyl (electron-withdrawing) vs. dimethoxyphenyl (electron-donating). Molecular Weight: Higher due to pyrimidine and ethylphenyl moieties.

- Implications: Reduced solubility compared to the target compound due to hydrophobic ethyl and pyrimidinyl groups. Potential for distinct binding modes in kinase inhibition (pyrimidine mimics ATP-binding motifs).

Compound 2 : 1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine derivatives (e.g., C20)

- Key Differences :

- Core Structure : Imidazoline ring instead of urea.

- Substituents : Single methoxyphenyl group vs. multi-substituted aromatic systems in the target.

- Implications :

- Likely targets adrenergic or histamine receptors (common for imidazoline derivatives).

- Lower molecular weight (~220–250 g/mol) may enhance bioavailability compared to the target compound.

Compound 3 : 1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

- Key Differences :

- Benzodiazepine Moiety : Introduces a fused heterocyclic ring absent in the target compound.

- Substituents : 2,4-Dimethylphenyl vs. 2,3-dimethoxyphenyl.

- Implications: Potential CNS activity (benzodiazepines are GABA receptor modulators). Higher lipophilicity (logP ~3.5 estimated) due to benzodiazepine, possibly reducing aqueous solubility.

Comparative Data Table

Research Findings and Functional Insights

- Dimethylamino groups in the target may mimic natural ligands (e.g., acetylcholine), suggesting cholinergic or kinase inhibitory activity.

Synthetic Accessibility :

- Compound 2’s imidazoline derivatives are synthesized via simpler routes (e.g., one-pot reactions with acetonitrile and potassium phosphate) compared to the target’s multi-step synthesis .

- Compound 3’s benzodiazepine-urea hybrid requires specialized cyclization steps, increasing synthetic complexity .

- Pharmacological Potential: Compound 1’s pyrimidinyl group could confer kinase inhibitory activity, but the target’s dimethylamino groups may offer broader receptor promiscuity. Compound 3’s benzodiazepine moiety restricts its application to CNS disorders, whereas the target’s urea scaffold allows for modular targeting of peripheral systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.